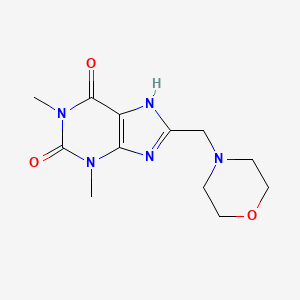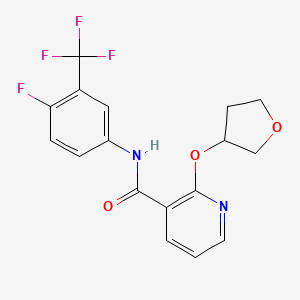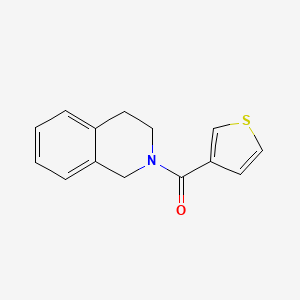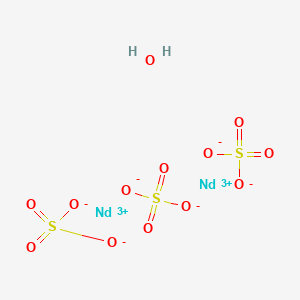
1,3-dimethyl-8-(morpholin-4-ylmethyl)-7H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1,3-dimethyl-8-(morpholin-4-ylmethyl)-7H-purine-2,6-dione” is a chemical compound with the molecular formula C11H15N5O3 . It is available for purchase from various chemical suppliers.
Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 15 hydrogen atoms, 5 nitrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 265.268 Da, and the monoisotopic mass is 265.117493 Da .Scientific Research Applications
Crystal Structure Analysis
Research on compounds structurally related to 1,3-dimethyl-8-(morpholin-4-ylmethyl)-7H-purine-2,6-dione, such as 8‐Amino‐7‐(4‐morpholinobutyl)theophylline, has provided detailed insights into their crystal structures. These studies reveal typical geometries for such molecules, including planarity in the purine fused-ring system and specific conformations in the aminoalkyl side chains, influenced by weak intramolecular hydrogen bonds. The morpholine ring usually adopts a chair conformation, facilitating intermolecular hydrogen bonding that contributes to the compound's stability and interactions within a crystal lattice (Karczmarzyk & Pawłowski, 1997).
Synthesis and Structural Studies
The synthesis and structural examination of this compound derivatives have been extensively studied. One significant area of research focuses on the creation of derivatives with varied biological activities, including anxiolytic properties. These studies involve the synthesis of a new series of derivatives, elucidating their crystal structures through X-ray diffraction methods, and assessing their interaction types, such as charge-assisted hydrogen bonds and π-π interactions. Such research highlights the morpholine ring's role as a potential donor and acceptor of hydrogen bonds, underscoring its utility in modifying receptor affinity (Chłoń-Rzepa et al., 2014).
Antifungal Activity
Another research domain for these compounds involves their antifungal applications. Specific derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide, structurally related to this compound, have been identified as broad-spectrum antifungal agents. These agents exhibit significant fungicidal activity against Candida and Aspergillus species. Modifications, such as the introduction of a gem-dimethyl group, have improved plasmatic stability while maintaining in vitro antifungal effectiveness. These findings suggest potential therapeutic applications against a range of fungal pathogens, demonstrating the versatility of morpholine derivatives in addressing fungal infections (Bardiot et al., 2015).
properties
IUPAC Name |
1,3-dimethyl-8-(morpholin-4-ylmethyl)-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3/c1-15-10-9(11(18)16(2)12(15)19)13-8(14-10)7-17-3-5-20-6-4-17/h3-7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCERBYPUIJYGQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[5-(4-fluorophenyl)-1-(2-methoxyacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2579022.png)


![N-1,3-benzodioxol-5-yl-2-[3-[(3,4-dimethylphenyl)sulfonyl]-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2579028.png)
![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2579029.png)
![7-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine](/img/structure/B2579030.png)
![Methyl 1-[(morpholin-4-ylcarbonyl)amino]cyclohexanecarboxylate](/img/structure/B2579032.png)

![5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2579034.png)

![2-[(Z)-(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl N-phenylcarbamate](/img/structure/B2579038.png)
